molecular formula C15H15N5OS2 B2495304 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 851130-92-2

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2495304
CAS No.: 851130-92-2
M. Wt: 345.44
InChI Key: JYMYHTDJRFBQBN-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C15H15N5OS2 and its molecular weight is 345.44. The purity is usually 95%.
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Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is a compound that belongs to the class of thiadiazole derivatives, which have been extensively studied for their diverse biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₃H₁₄N₄S₂
  • Molecular Weight : 298.4 g/mol
  • SMILES Notation : CC(=O)N(Cc1cnc[nH]1)c2ncc(s2)C(=S)N(C)c3ccccc3

This configuration allows for unique interactions with biological targets, contributing to its pharmacological effects.

Antimicrobial Activity

Research has shown that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance:

  • A study by Shafiee et al. demonstrated that various 1,3,4-thiadiazole derivatives displayed effective activity against a range of pathogens including Staphylococcus aureus, Escherichia coli, and Clostridium difficile .
  • The compound is hypothesized to share similar mechanisms due to its structural features, which may enhance its efficacy against Gram-positive and Gram-negative bacteria.

Anticancer Activity

Thiadiazole derivatives have also been investigated for their anticancer potential:

  • A review highlighted that compounds containing the thiadiazole moiety showed promising results in various cancer models. For example, some derivatives were found to decrease the viability of human leukemia cells and induce apoptosis .
  • Specific studies have indicated that thiadiazole compounds can inhibit tumor growth in xenograft models, suggesting a potential therapeutic application in oncology .

Case Studies and Research Findings

Several studies provide insights into the biological activity of thiadiazole derivatives:

Study ReferenceCompound TestedBiological ActivityKey Findings
Shafiee et al. Various 1,3,4-thiadiazolesAntimicrobialEffective against Staphylococcus aureus, E. coli
PMC7550299 Thiadiazole derivativesAnticancerInduced apoptosis in leukemia cells
Gavin Publishers 2-butylamino-5-(4-nitro-1H-imidazol-1-yl) methyl-thiadiazoleAntimicrobialGood activity against multiple organisms

The biological activity of this compound is likely attributed to its ability to interact with specific cellular targets:

  • Antimicrobial Mechanism : Thiadiazoles may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.
  • Anticancer Mechanism : The induction of apoptosis and inhibition of cell proliferation are critical pathways through which these compounds exert their anticancer effects.

Properties

IUPAC Name

2-[1-(3-methylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS2/c1-10-4-3-5-12(8-10)20-7-6-16-15(20)22-9-13(21)17-14-19-18-11(2)23-14/h3-8H,9H2,1-2H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMYHTDJRFBQBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=NN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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